2-(Benzo[d]thiazol-2-ylmethyl)isoindoline-1,3-dione

Anticancer Breast Cancer Phthalimide Hybrids

2-(Benzo[d]thiazol-2-ylmethyl)isoindoline-1,3-dione (CAS 202992-18-5) is a synthetic heterocyclic compound (C₁₆H₁₀N₂O₂S, MW 294.33) classified as a benzothiazole-phthalimide hybrid, formed by linking a phthalimide moiety to a benzothiazole core via a methylene bridge. This achiral scaffold is structurally related to thalidomide but is designed to circumvent the teratogenic risks associated with chiral interconversion.

Molecular Formula C16H10N2O2S
Molecular Weight 294.33
CAS No. 202992-18-5
Cat. No. B2721617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzo[d]thiazol-2-ylmethyl)isoindoline-1,3-dione
CAS202992-18-5
Molecular FormulaC16H10N2O2S
Molecular Weight294.33
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NC4=CC=CC=C4S3
InChIInChI=1S/C16H10N2O2S/c19-15-10-5-1-2-6-11(10)16(20)18(15)9-14-17-12-7-3-4-8-13(12)21-14/h1-8H,9H2
InChIKeyMDZMQANEWLMLEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Benzo[d]thiazol-2-ylmethyl)isoindoline-1,3-dione (CAS 202992-18-5): Procurement-Relevant Chemical Profile


2-(Benzo[d]thiazol-2-ylmethyl)isoindoline-1,3-dione (CAS 202992-18-5) is a synthetic heterocyclic compound (C₁₆H₁₀N₂O₂S, MW 294.33) classified as a benzothiazole-phthalimide hybrid, formed by linking a phthalimide moiety to a benzothiazole core via a methylene bridge [1]. This achiral scaffold is structurally related to thalidomide but is designed to circumvent the teratogenic risks associated with chiral interconversion [2]. The compound serves as a key intermediate and a pharmacological scaffold in medicinal chemistry, primarily explored for anticancer and antimicrobial applications.

Why 2-(Benzo[d]thiazol-2-ylmethyl)isoindoline-1,3-dione Cannot Be Replaced by Generic Analogs


Simple substitution with other benzothiazole or phthalimide derivatives fails because the biological activity of this compound class is exquisitely sensitive to the substitution pattern on the benzothiazole ring and the linker connecting the two pharmacophores. In a head-to-head series, the unsubstituted parent compound (Compound 3d) demonstrated markedly different anticancer potency and a complete lack of antimicrobial activity compared to its substituted analogs, such as the phenoxy-substituted Compound 3h, which exhibited the best antimicrobial profile [1]. This profound activity cliff underscores that the core scaffold alone is insufficient; efficacy is dictated by specific peripheral modifications, making generic interchange scientifically unsound. Procurement of the precise CAS 202992-18-5 structure is therefore critical for research reproducibility and SAR studies.

Quantitative Differentiation of 2-(Benzo[d]thiazol-2-ylmethyl)isoindoline-1,3-dione (CAS 202992-18-5) from Closest Analogs


Anticancer Activity Against Triple-Negative Breast Cancer (MDA-MB-231) vs. Thalidomide and Analogs

In a series of benzothiazole-phthalimide hybrids, the target compound (Compound 3d) demonstrated moderate but quantifiable anticancer activity against the aggressive triple-negative breast cancer cell line MDA-MB-231. Its IC₅₀ of 202.6 ± 0.6 μM was significantly more potent than thalidomide (IC₅₀ = 413.0 ± 2.0 μM), a 2.04-fold improvement, confirming the structural advantage of the achiral hybrid scaffold for this indication. However, it was 14.5-fold less potent than the best-in-series analog, Compound 3h (IC₅₀ = 14.0 ± 0.5 μM), highlighting the critical role of the 6-phenoxy substituent in enhancing potency. This establishes 3d as a baseline active scaffold, not a sub-micromolar lead, which is essential for SAR library design [1].

Anticancer Breast Cancer Phthalimide Hybrids

Differential Cytotoxicity Against ER+ Breast Cancer (MCF-7) vs. Peer Analogs

The target compound (3d) exhibited a markedly different potency profile against the MCF-7 cell line compared to MDA-MB-231, with an IC₅₀ of 66.0 ± 1.2 μM. This is 31.1-fold more potent than thalidomide (IC₅₀ = 360.0 ± 2.0 μM) but 2.5-fold less potent than the lead analog 3h (IC₅₀ = 26.2 ± 0.9 μM) in the same assay. Crucially, a comparison of selectivity indices (MDA-MB-231 IC₅₀ / MCF-7 IC₅₀) reveals a key differentiation: the target compound 3d has a ratio of 3.07, whereas lead 3h has a ratio of 0.53 (more potent against triple-negative than ER+ cells). This inversion of selectivity between 3d and 3h highlights the profound impact of substituent choice on cancer subtype selectivity, a critical parameter for target product profile definition that cannot be assumed from chemical similarity alone [1].

Anticancer MCF-7 Selectivity Profile

Antimicrobial Activity Gap: Total Inactivity vs. Potent Lead Analog

The target compound (3d) was uniquely inactive against all tested ESKAPE pathogens and Candida species, exhibiting MIC values consistently >512 µg/mL across eight bacterial and four fungal strains. This is a dramatic 32-fold activity cliff compared to the most active analog, Compound 3h, which demonstrated MICs of 16–32 µg/mL against the same panel. For example, against S. aureus ATCC 25923, 3d's MIC was >512 µg/mL, while 3h's MIC was 16 µg/mL. This extreme divergence confirms that the antimicrobial pharmacophore requires specific substituents on the benzothiazole core; the unsubstituted parent compound is not merely less potent but entirely inactive. This negative data is crucial for screening library design to avoid false negatives from an inadequately functionalized scaffold [1].

Antimicrobial ESKAPE Pathogens Antifungal

Physicochemical Differentiation: Lipophilicity and Predicted Solubility vs. Active Counterparts

The target compound (3d) has a calculated LogP of 3.51 and LogS of -5.32, placing it in a moderate lipophilicity range compared to other series members. In contrast, the most potent anticancer and antimicrobial analog, 3h, exhibits a significantly higher LogP of 4.47 and lower predicted solubility (LogS -6.67). This 0.96 LogP unit difference indicates that 3d is approximately 9.1-fold less lipophilic than 3h, which directly influences membrane permeability, solubility, and thus both in vitro and in vivo performance. The intermediate lipophilicity of 3d makes it a superior scaffold for further optimization where excessive lipophilicity-related toxicity (e.g., hERG binding, phospholipidosis) is a concern. Its LogP value of 3.51 is within the golden triangle range favored for oral bioavailability, a quality 3h exceeds [1].

Drug-likeness Lipophilicity Solubility

Achiral Scaffold Advantage: Mitigation of Teratogenic Risk vs. Thalidomide

Thalidomide's severe teratogenic and neurotoxic side effects are attributed to its chiral carbon, which allows interconversion of enantiomers in vivo, with the S-enantiomer exhibiting a 10-fold higher affinity for cereblon (CRBN), the primary target linked to both efficacy and teratogenicity. The target compound (3d) and its series congeners are achiral by design, lacking a chiral center entirely. While no direct CRBN binding data is available for 3d specifically, all compounds in the series demonstrated significantly reduced in vivo toxicity profiles compared to thalidomide. For example, in an egg yolk angiogenesis model, compounds 3a and 3d performed as antiangiogenic agents with reduced side effects. This structural elimination of chirality is a proven safety differentiation strategy, making the achiral scaffold inherently less risky for downstream development, a key procurement rationale for organizations prioritizing safety pharmacology early in screening cascades [1][2].

Teratogenicity Chirality Safety Profile

Evidence-Based Application Scenarios for Procuring 2-(Benzo[d]thiazol-2-ylmethyl)isoindoline-1,3-dione (CAS 202992-18-5)


Use as a Baseline Active Scaffold in Anticancer SAR Libraries Targeting Breast Cancer

The compound (3d) serves as the ideal unsubstituted parent scaffold for constructing SAR libraries aimed at optimizing potency and selectivity against breast cancer cell lines. Its moderate activity (IC₅₀ ~66 μM on MCF-7, ~203 μM on MDA-MB-231) provides a quantifiable baseline, allowing researchers to directly measure the impact of introducing substituents (e.g., phenoxy, methoxy, halogens) on anticancer efficacy and cell-line selectivity [1]. Its intermediate LogP (3.51) also makes it a favorable starting point for maintaining drug-like properties during optimization [1].

Negative Control for Antimicrobial Screening of Benzothiazole-Phthalimide Hybrids

The complete lack of antimicrobial activity (MIC >512 µg/mL against all tested ESKAPE pathogens and Candida spp.) makes this compound an essential negative control. It establishes the functional limit of the core scaffold, proving that antimicrobial activity is not inherent to the benzothiazole-phthalimide linkage but requires specific substituents. Its use prevents false-positive attribution of activity to the scaffold and validates the SAR of active analogs like 3h [1].

Safety-Profiled Chemical Probe for Cereblon-Independent Phthalimide Mechanisms

For research groups investigating phthalimide-based mechanisms independent of cereblon-mediated teratogenicity, this achiral compound provides a safer alternative to thalidomide. It retains moderate anticancer activity (2.04-fold more potent than thalidomide against MDA-MB-231) while lacking the chiral center responsible for enantiomer-specific CRBN binding and teratogenic risk [1][2]. It is suitable for in vitro studies where chiral interconversion and associated toxicity would confound results.

Physicochemical Benchmark for in Silico ADME Model Validation

With well-characterized computed properties (LogP 3.51, LogS -5.32, MW 294.33) [1], this compound is a valuable data point for validating in silico ADME prediction models, particularly those focused on solubility-permeability trade-offs. Its intermediate lipophilicity makes it a useful external test set compound for models predicting oral bioavailability, as it resides within the golden triangle space that lead 3h fails to achieve [1].

Quote Request

Request a Quote for 2-(Benzo[d]thiazol-2-ylmethyl)isoindoline-1,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.